4,8-Dimethoxy-1-naphthaldehyde
Overview
Description
4,8-Dimethoxy-1-naphthaldehyde is an organic compound with the molecular formula C13H12O3. It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 4 and 8 positions and an aldehyde group at the 1 position. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
It is known that this compound is a derivative of juglone, which is used as a building block in the total synthesis of naturally occurring naphthoquinones and their bioactive synthetic analogs . These compounds are prepared by aryl-aryl coupling reactions .
Mode of Action
It is known that this compound is synthesized via an acetyl migration . The solvent and reaction temperature greatly influence the migration process .
Biochemical Pathways
It is known that this compound is used in the synthesis of naphthoquinones and their bioactive synthetic analogs . These compounds are known to have various biological activities, suggesting that they may interact with multiple biochemical pathways.
Result of Action
It is known that this compound is used in the synthesis of naphthoquinones and their bioactive synthetic analogs . These compounds are known to have various biological activities, suggesting that they may have multiple molecular and cellular effects.
Action Environment
It is known that the solvent and reaction temperature greatly influence the acetyl migration process during the synthesis of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethoxy-1-naphthaldehyde typically involves the methoxylation of naphthalene derivatives followed by formylation. One common method includes the use of dimethoxybenzene as a starting material, which undergoes a series of reactions including Friedel-Crafts acylation and subsequent oxidation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The compound is often produced in an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: 4,8-Dimethoxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products:
Oxidation: 4,8-Dimethoxy-1-naphthoic acid.
Reduction: 4,8-Dimethoxy-1-naphthylmethanol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4,8-Dimethoxy-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Industry: Used in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
- 4,7-Dimethoxy-1-naphthaldehyde
- 4-Hydroxy-5,8-dimethoxy-2-naphthaldehyde
- 4-Hydroxy-5-methoxy-2-naphthaldehyde
Comparison: 4,8-Dimethoxy-1-naphthaldehyde is unique due to the specific positioning of its methoxy groups, which can significantly influence its chemical reactivity and physical properties compared to similar compounds. For instance, the presence of methoxy groups at the 4 and 8 positions can lead to different steric and electronic effects compared to methoxy groups at other positions.
Properties
IUPAC Name |
4,8-dimethoxynaphthalene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-11-7-6-9(8-14)13-10(11)4-3-5-12(13)16-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWMJXDYPQFBAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C(C2=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346439 | |
Record name | 4,8-dimethoxynaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69833-11-0 | |
Record name | 4,8-dimethoxynaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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